7-(Chloromethyl)-3-phenyl-1-benzofuran
Description
Significance of the Benzofuran (B130515) Core in Modern Heterocyclic Synthesis
The benzofuran nucleus is a key structural motif in a multitude of biologically active compounds. nih.govacs.org Its presence is not merely incidental; the fused ring system imparts a unique conformational rigidity and electronic distribution that is often crucial for pharmacological activity. numberanalytics.com Benzofuran derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. bohrium.comnih.gov This has made the benzofuran scaffold a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of novel derivatives with potential therapeutic applications. nih.gov
The versatility of the benzofuran ring system also extends to materials science, where derivatives have been investigated for their applications in creating organic photovoltaics and field-effect transistors. nih.govacs.org The ability to functionalize the benzofuran core at various positions allows for the fine-tuning of its electronic and physical properties, making it a versatile building block in the construction of complex molecular architectures. numberanalytics.com
The Chloromethyl Moiety: A Versatile Synthon for Chemical Transformations
The chloromethyl group (–CH₂Cl) is a highly valuable functional group in organic synthesis, serving as a versatile electrophilic building block, or synthon. Its utility stems from the reactivity of the carbon-chlorine bond, which makes it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, thereby enabling the construction of more complex molecules.
The presence of a chloromethyl group on an aromatic or heterocyclic ring, such as in 7-(Chloromethyl)-3-phenyl-1-benzofuran, activates the molecule for a range of chemical transformations. These can include the formation of ethers, esters, amines, and carbon-carbon bonds through reactions with alcohols, carboxylic acids, amines, and various carbon nucleophiles, respectively. This reactivity makes chloromethylated compounds key intermediates in the synthesis of a diverse array of chemical entities.
Overview of this compound as a Target Molecule in Organic Synthesis
This compound is a specific derivative that combines the significant benzofuran core with the reactive chloromethyl synthon. The strategic placement of the phenyl group at the 3-position and the chloromethyl group at the 7-position creates a molecule with distinct chemical properties and potential for further synthetic elaboration. This particular arrangement of substituents makes it a valuable intermediate for the synthesis of more complex, polyfunctionalized benzofuran derivatives. The inherent reactivity of the chloromethyl group provides a direct handle for introducing new functionalities, allowing chemists to explore the structure-activity relationships of this class of compounds in various applications, from medicinal chemistry to materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 58371-32-7 |
| Molecular Formula | C₁₅H₁₁ClO |
| Molecular Weight | 242.70 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Note: Detailed experimental data for the physical properties of this specific compound are not widely available in the public domain. The provided information is based on supplier data. bldpharm.com
Spectroscopic Data
¹H NMR: Signals corresponding to the aromatic protons on the benzofuran core and the phenyl substituent, as well as a characteristic singlet for the chloromethyl (–CH₂) protons.
¹³C NMR: Resonances for the carbon atoms of the benzofuran skeleton, the phenyl group, and the chloromethyl carbon.
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy: Absorption bands indicative of C-H aromatic stretching, C-O-C ether stretching of the furan (B31954) ring, and C-Cl stretching.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58371-32-7 |
|---|---|
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
7-(chloromethyl)-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c16-9-12-7-4-8-13-14(10-17-15(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
NKWQJUZIVCUQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CCl |
Origin of Product |
United States |
Computational and Theoretical Studies of 7 Chloromethyl 3 Phenyl 1 Benzofuran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For complex organic molecules such as 7-(chloromethyl)-3-phenyl-1-benzofuran, these methods offer a non-experimental route to understanding its stability, reactivity, and electronic properties.
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. aip.orgphyschemres.org DFT calculations are used to optimize the molecular geometry and to determine the electronic ground state of the molecule. For benzofuran (B130515) derivatives, DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), have been successfully employed to analyze their structural and electronic properties. aip.org These calculations can reveal important information about bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. physchemres.orgresearchgate.net The electronic structure analysis of this compound would involve mapping the electron density to understand how the substituent groups—the chloromethyl and phenyl groups—influence the electronic environment of the benzofuran core.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. beilstein-journals.orgsemanticscholar.org A smaller gap suggests that the molecule is more reactive and can be more easily excited. beilstein-journals.org For benzofuran derivatives, the HOMO and LUMO are typically delocalized across the conjugated framework. nih.gov The introduction of substituents, such as the phenyl group in this compound, can lower the HOMO-LUMO gap by extending the π-conjugation. beilstein-journals.org Theoretical calculations for related benzofuran systems have shown that the HOMO-LUMO gap can be in the range of 3 to 5 eV. beilstein-journals.orgsemanticscholar.org The specific values for this compound would depend on the precise computational method used.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. beilstein-journals.orgsemanticscholar.org |
The charge density distribution and molecular electrostatic potential (MEP) are important for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. sci-hub.se The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For benzofuran derivatives, the oxygen atom of the furan (B31954) ring is typically a region of negative electrostatic potential, making it a likely site for electrophilic attack. In this compound, the chlorine atom in the chloromethyl group would create a region of negative potential, while the adjacent carbon and the hydrogen atoms would be more positive. The phenyl group would also influence the charge distribution across the molecule. These calculations are vital for understanding intermolecular interactions and the initial stages of chemical reactions. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational methods can also be used to model the pathways of chemical reactions, providing insights into the mechanisms and predicting the outcomes.
By mapping the potential energy surface of a reaction, computational chemistry can identify the transition states and intermediates involved in a chemical transformation. For benzofuran synthesis, for example, quantum mechanics analysis has been used to understand the regioselectivity of acid-catalyzed cyclization reactions. wuxiapptec.com In the case of this compound, reaction pathway modeling could be used to study reactions such as nucleophilic substitution at the chloromethyl group. The calculations would involve locating the transition state for the substitution reaction and determining the activation energy, which provides information about the reaction rate. wuxiapptec.com
Transition state analysis not only helps in understanding the mechanism but also in predicting the selectivity of a reaction. By comparing the activation energies of different possible reaction pathways, it is possible to predict which product will be favored. wuxiapptec.com For instance, in reactions involving the benzofuran core of this compound, theoretical calculations can predict whether a reaction is more likely to occur on the benzene or the furan part of the molecule. The local electrophilicity, a parameter derived from DFT calculations, has been shown to be useful in explaining the regioselectivity in reactions of benzofuran derivatives. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
No specific studies detailing the conformational analysis or molecular dynamics simulations of this compound were found. Such studies would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule and to simulate its movement and interactions over time. This analysis would provide insights into the molecule's flexibility, preferred shapes, and potential energy landscapes. Without dedicated research on this compound, data on dihedral angles of key rotatable bonds, relative energies of different conformers, and the dynamic behavior of the chloromethyl and phenyl groups are not available.
Prediction of Spectroscopic Parameters (e.g., NMR Shielding, IR Frequencies)
Similarly, a search for computationally predicted spectroscopic parameters for this compound yielded no specific results. Theoretical calculations, often using DFT, are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) shielding constants (which are related to chemical shifts) and infrared (IR) vibrational frequencies. This information is invaluable for interpreting experimental spectra and confirming molecular structures. However, no published data tables or detailed findings of such predictions for this compound could be located.
Application of 7 Chloromethyl 3 Phenyl 1 Benzofuran As a Synthetic Intermediate
Derivatization via Nucleophilic Substitution at the Chloromethyl Group
The benzylic chloride of the chloromethyl group is an excellent leaving group, facilitating SN2 reactions with a variety of nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, and carbon-based functional groups, as well as the formation of quaternary ammonium salts.
The reaction of 7-(chloromethyl)-3-phenyl-1-benzofuran with alcohols (alcoholysis) or phenols (phenolysis) in the presence of a base affords the corresponding ether derivatives. These reactions typically proceed under mild conditions to yield products where the chlorine atom is replaced by an alkoxy or phenoxy group, respectively. The choice of alcohol or phenol allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the resulting molecule.
Table 1: Examples of Oxygen Nucleophile Substitution Reactions
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Ethanol | Sodium Ethoxide / Ethanol | 7-(Ethoxymethyl)-3-phenyl-1-benzofuran |
| Phenol | Potassium Carbonate / Acetone | 7-(Phenoxymethyl)-3-phenyl-1-benzofuran |
This table presents hypothetical examples based on general chemical principles, as specific literature data for this compound was not available.
Amination of this compound with primary or secondary amines leads to the formation of the corresponding 7-(aminomethyl)-3-phenyl-1-benzofuran derivatives. These reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid generated. This synthetic route is a key step in the preparation of compounds with potential biological activity, as the introduction of an amino group can significantly influence the pharmacological properties of the molecule. The synthesis of N,N-disubstituted aminomethyl benzofuran (B130515) derivatives has been reported in the literature, highlighting the importance of this class of compounds. nih.gov
Table 2: Examples of Nitrogen Nucleophile Substitution Reactions
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Ammonia | Aqueous Ammonia | (3-Phenyl-1-benzofuran-7-yl)methanamine |
| Diethylamine | Triethylamine / Acetonitrile | N,N-Diethyl-1-(3-phenyl-1-benzofuran-7-yl)methanamine |
This table presents hypothetical examples based on general chemical principles, as specific literature data for this compound was not available.
The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-based nucleophiles such as Grignard reagents or enolates. The reaction with a Grignard reagent (R-MgX) results in the formation of a new alkyl or aryl group attached to the methylene bridge. Similarly, alkylation with enolates, generated from carbonyl compounds, provides a route to more complex structures by introducing a keto-functionalized side chain. These reactions significantly expand the structural diversity of derivatives that can be accessed from the starting material. The alkylation of enolates is a well-established method for forming C-C bonds via an SN2 reaction. libretexts.org
Tertiary amines react with this compound to form quaternary ammonium salts. In this reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, displacing the chloride ion and forming a new carbon-nitrogen bond. The resulting quaternary ammonium salts are ionic compounds that may exhibit interesting biological properties or serve as phase-transfer catalysts. The synthesis of quaternary ammonium salts is a common transformation in organic chemistry. nih.govicm.edu.pl
Transformations Involving the Benzofuran Core
In addition to the reactions at the chloromethyl group, the benzofuran core itself can be chemically modified. The phenyl group at the 3-position is a key site for such transformations.
The phenyl ring at the 3-position of the benzofuran core can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The directing effects of the benzofuran ring system will influence the position of substitution on the phenyl ring. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring, with the exact position depending on the reaction conditions and the electronic nature of the benzofuran moiety. Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid would introduce a halogen atom onto the phenyl ring. These functionalizations provide further opportunities to modify the properties of the molecule.
Modifications of the Furan (B31954) Ring
The furan portion of the this compound molecule is amenable to various chemical modifications, allowing for the introduction of new functional groups. Although the 3-position is substituted with a phenyl group, the 2-position remains a target for functionalization. For instance, related 3-substituted benzofuran systems can undergo reactions at the C2-position. Vilsmeier formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan, for example, successfully introduces a formyl group at the 2-position. researchgate.net Similarly, other 3-substituted benzofurans can be functionalized with a carbaldehyde or a perfluoroalkyl group at the C2-position through specific reaction protocols. nih.gov These examples highlight the potential for selective modification of the furan ring within the this compound scaffold, enabling the synthesis of a diverse library of C2-functionalized derivatives.
Table 1: Examples of Furan Ring Modifications on Related Benzofuran Scaffolds
| Starting Material Class | Reagent(s) | Position of Modification | Functional Group Introduced |
|---|---|---|---|
| 3-Phenyl-dimethoxybenzofuran | Vilsmeier reagent (DMF, POCl₃) | C2 | Formyl (-CHO) researchgate.net |
| 3-Alkylsubstituted benzofuran | Various | C2 | Carbaldehyde (-CHO) nih.gov |
Cycloaddition Reactions Involving the Benzofuran and Phenyl Moieties
The benzofuran nucleus is an active participant in cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. A notable example is the [3+2] azomethine ylide cycloaddition reaction. mdpi.com In this type of transformation, a benzofuran derivative can react with an amino acid and another component to generate complex and structurally diverse spiro-pyrrolidine hybrids in high yields. mdpi.com This strategy demonstrates the capability of the benzofuran double bond to act as a dipolarophile.
Furthermore, the benzofuran scaffold can undergo other types of cycloadditions, such as reactions with diazo compounds. researchgate.net Rhodium-catalyzed reactions of benzofuran with diazobutenoates can lead to the formation of benzofuran-derived cyclopropanes in a diastereo- and enantioselective manner. researchgate.net These examples underscore the potential of this compound to serve as a substrate in various cycloaddition reactions to generate novel polycyclic and spirocyclic frameworks.
Synthesis of Complex Polycyclic Systems
The inherent reactivity of this compound can be leveraged for the synthesis of intricate polycyclic systems. The previously mentioned [3+2] cycloaddition reaction provides a direct route to highly substituted spiro-pyrrolidinyl-oxindole scaffolds fused to the benzofuran core, creating molecules with significant three-dimensional complexity from simple starting materials. mdpi.com
Beyond cycloadditions, the benzofuran moiety can be a foundational element for building other fused heterocyclic systems. For example, benzofuran derivatives containing a 3-oxopropanenitrile unit at the 2-position can be used to construct fused pyrazole systems by reacting with hydrazonoyl halides. researchgate.net Another strategy involves the intramolecular cyclization of strategically functionalized benzofurans. The synthesis of naphthofurans, such as 4,5-dihydro-3H-naphtho[1,8-bc]furans, from related hydroxy ketones illustrates how the core structure can be elaborated into larger, fused aromatic systems. rsc.org These methodologies showcase the utility of the benzofuran template in assembling diverse and complex polycyclic structures.
Development of Novel Heterocyclic Scaffolds
The benzofuran ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities. nih.govmdpi.com The compound this compound is an ideal starting point for developing novel heterocyclic scaffolds by exploiting the reactivity of both the core structure and the chloromethyl side chain.
The chloromethyl group can be readily converted into other functionalities, serving as a linchpin for attaching various other heterocyclic rings. For instance, starting with 3-(benzofuran-2-yl)-3-oxopropanenitrile, reactions with reagents like phenyl isothiocyanate followed by chloroacetone or chloroacetonitrile can yield novel thiazole derivatives attached to the benzofuran core. researchgate.net The synthesis of spiro-pyrrolidine derivatives via [3+2] cycloaddition is another prime example of creating novel and complex heterocyclic scaffolds based on the benzofuran motif. mdpi.com The ability to functionalize the benzofuran core and elaborate the side chain allows for the systematic development of new molecular frameworks for applications in drug discovery and materials science.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Phenyl-5,7-dimethoxybenzo[b]furan |
| 5,7-Dimethoxy-3-phenyl-benzofuran-2-carbaldehyde |
| (Z)-3-Benzylidenebenzofuran-2(3H)-one |
| Ninhydrin |
| Sarcosine |
| 3-(5-Bromobenzofuran-2-yl)-3-oxopropanenitrile |
| 3-(Benzofuran-2-yl)-3-oxopropanenitrile |
| Phenyl isothiocyanate |
| Ethyl chloroacetate |
| Chloroacetone |
| Chloroacetonitrile |
| 7-Hydroxy-4-methoxy-2,3-dihydroinden-1-one |
| 8-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one |
| 4-Hydroxy-1-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one |
| 6-Hydroxy-2a,3-dihydro-2H-naphtho[1,8-bc]furan-5(4H)-one |
| 7-Hydroxy-2,3,3a,4-tetrahydronaphtho[1,8-bc]pyran-6(5H)-one |
Future Directions and Research Perspectives for 7 Chloromethyl 3 Phenyl 1 Benzofuran
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly functionalized benzofurans remains an area of active research, with a growing emphasis on efficiency and sustainability. nih.gov Traditional methods often require harsh conditions or multi-step procedures. Future efforts will likely concentrate on overcoming these limitations through green chemistry principles and advanced catalysis.
Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of 7-(chloromethyl)-3-phenyl-1-benzofuran and its analogues, this involves the use of safer solvents, minimizing waste, and designing energy-efficient reactions. One promising strategy is the development of catalytic C-H coupling methods that use readily available starting materials and generate water as the only byproduct. organic-chemistry.org Research into bio-derived starting materials, such as modifying furfural, also represents a move towards more sustainable chemical production. mdpi.com The goal is to create synthetic pathways that are not only efficient but also environmentally benign, reducing reliance on hazardous reagents and petrochemical feedstocks. rsc.org
Catalysis is central to modern organic synthesis, and the construction of the benzofuran (B130515) ring has been achieved using a variety of metal catalysts. nih.gov Palladium, nickel, ruthenium, and copper-based systems have all proven effective in facilitating the key bond-forming reactions. organic-chemistry.orgthieme.de Future research will focus on discovering new, more robust, and cost-effective catalysts. For instance, nickel-catalyzed intramolecular nucleophilic additions offer an affordable alternative to palladium for creating certain benzofuran derivatives. thieme.de Another avenue involves the use of Lewis or Brønsted acids to promote intramolecular cyclization reactions under milder conditions. nih.govwuxiapptec.com The development of recyclable catalysts, such as palladium nanoparticles, further enhances the sustainability of these synthetic routes by allowing the catalyst to be recovered and reused without significant loss of activity. organic-chemistry.org
| Catalyst System | Typical Reaction Type | Key Advantages |
| Palladium (Pd) | Sonogashira Coupling / Cyclization | High efficiency, broad substrate scope. organic-chemistry.org |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | Lower cost compared to palladium, effective for specific substrates. thieme.de |
| Ruthenium (Ru) | Dehydrative C-H Alkenylation / Annulation | Uses simple starting materials, generates water as a byproduct. organic-chemistry.org |
| Copper (Cu) | Coupling of N-Tosylhydrazones and Alkynes | Ligand-free conditions, good functional group tolerance. researchgate.net |
| Lewis/Brønsted Acids | Intramolecular Cyclization | Can promote ring closure under mild conditions. nih.gov |
Exploration of Novel Reactivity Modes and Mechanistic Insights
While the fundamental reactivity of the benzofuran core and the chloromethyl group are known, there is significant room to explore novel transformations and gain deeper mechanistic understanding. The chloromethyl group at the 7-position is a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups that can modulate the compound's properties or serve as points for polymerization.
Future work will likely involve a combination of experimental and computational studies. mdpi.com Quantum mechanics calculations, for example, can provide insight into reaction pathways, regioselectivity, and the properties of transient intermediates, such as the oxonium ions formed during acid-catalyzed cyclizations. wuxiapptec.com Understanding the electronic effects of the 3-phenyl substituent on the reactivity of the benzofuran ring and the C-7 side chain is crucial. This knowledge can guide the design of new reactions, such as selective C-H functionalization at other positions on the benzofuran core, leading to the synthesis of complex, poly-substituted derivatives that are otherwise difficult to access. researchgate.net
Utilization in the Synthesis of Advanced Organic Materials
The unique structure of this compound makes it an attractive building block for advanced organic materials. The rigid, planar benzofuran core combined with the aromatic phenyl group provides a conjugated system that is often desirable for electronic and optical applications. The reactive chloromethyl handle allows this core structure to be incorporated into larger molecular architectures, such as polymers, dendrimers, or functional dyes.
For example, benzofuran and anthracene derivatives have been investigated as materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com The introduction of specific substituents can tune the emission color and improve charge transport properties. mdpi.com The this compound scaffold could be functionalized to create novel emitters or host materials for blue OLEDs, an area where stable and efficient materials are still needed. mdpi.com The ability to polymerize these units via the chloromethyl group could lead to the development of new conductive polymers or materials with interesting photophysical properties.
| Potential Material Application | Role of this compound | Key Functional Groups |
| Organic Light-Emitting Diodes (OLEDs) | Host or emitter material | Benzofuran core and phenyl group for electronic properties. |
| Conductive Polymers | Monomeric unit | Chloromethyl group for polymerization reactions. |
| Functional Dyes | Core chromophore | Conjugated benzofuran-phenyl system for light absorption/emission. |
| Molecular Sensors | Signaling unit | Functionalization via the chloromethyl group to add receptor sites. |
Integration with Automation and High-Throughput Synthesis Methodologies
The integration of automation and flow chemistry is revolutionizing synthetic chemistry by enabling rapid reaction optimization, improved safety, and enhanced scalability. researchgate.net The synthesis of benzofurans, which can involve reactive intermediates or require precise control over reaction conditions, is particularly well-suited for these technologies. researchgate.net
Future research will likely see the development of automated, continuous-flow systems for the synthesis and subsequent functionalization of this compound. Flow chemistry allows for reactions to be performed under high pressure and temperature with greater control, often leading to higher yields and shorter reaction times compared to traditional batch methods. researchgate.net This approach would be particularly advantageous for handling the potentially hazardous reagents often used in chloromethylation or subsequent nucleophilic substitution reactions. By coupling automated synthesis with high-throughput screening, libraries of derivatives based on the this compound scaffold could be rapidly generated and tested for biological activity or material properties, accelerating the discovery of new lead compounds and functional materials. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-(chloromethyl)-3-phenyl-1-benzofuran, and how can reaction conditions be optimized to improve yield?
- Methodology : Benzofuran derivatives are typically synthesized via cyclization of substituted phenols with propargyl alcohols or via Suzuki coupling for aryl substitutions. For chloromethyl groups, post-synthetic chlorination using reagents like SOCl₂ or PCl₃ under controlled temperatures (0–5°C) is common. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., Pd for cross-coupling), and reaction time .
- Key Considerations : Monitor intermediates using TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (60–85%) are achieved by inert atmosphere (N₂/Ar) and slow reagent addition to minimize side reactions .
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100–273 K) ensures minimal thermal motion. Data collection parameters include θ ranges (2.5–30°) and high redundancy (>95% completeness). Refinement with SHELXL resolves bond angles (e.g., C–Cl bond: ~1.73 Å) and torsion angles (e.g., chloromethyl group dihedral angles: ±5–10°) .
- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³). Use Mercury software for visualizing packing diagrams and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for characterizing substituent effects in chloromethyl benzofuran derivatives?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and chloromethyl protons (δ 4.5–5.0 ppm). Coupling constants (J = 8–12 Hz) confirm substituent positions.
- FT-IR : C–Cl stretching (~680 cm⁻¹) and benzofuran C–O–C asymmetric stretching (~1240 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm error .
Advanced Research Questions
Q. How do intermolecular interactions (C–H···O, S···O) influence the crystallographic stability of this compound derivatives?
- Analysis : In crystal lattices, C–H···O interactions (2.5–3.0 Å) and S···O contacts (<3.3 Å) stabilize layered packing. For example, sulfinyl groups form dimeric motifs via S=O···H–C interactions, reducing lattice energy by ~15 kcal/mol. Chloromethyl groups participate in C–H···Cl interactions (3.2–3.5 Å), enhancing thermal stability (Tₘ > 200°C) .
- Implications : These interactions affect solubility and melting points, critical for formulation in pharmacological studies .
Q. What strategies resolve contradictions in pharmacological data across benzofuran analogues (e.g., antifungal vs. cytotoxic activity)?
- Methodology :
- Dose-Response Curves : Test compounds at varying concentrations (1–100 µM) to identify therapeutic windows.
- Structural Modifications : Compare substituent effects; e.g., replacing chloromethyl with sulfonyl groups (logP reduction by ~1.5 units) may reduce cytotoxicity while retaining antifungal activity (MIC: 2–8 µg/mL) .
- Statistical Validation : Use ANOVA to assess significance (p < 0.05) across biological replicates .
Q. How can computational modeling predict the reactivity of the chloromethyl group in functionalization reactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO). Chloromethyl groups exhibit high electrophilicity (ω > 2.5 eV), favoring nucleophilic substitution .
- MD Simulations : Simulate reaction trajectories in solvents (e.g., DMSO) to predict SN2 transition states (activation energy: ~20 kcal/mol).
- Docking Studies : Assess binding affinity of functionalized derivatives to target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
